4-[(4-chlorobenzyl)oxy]-N-(4-fluoro-3-nitrophenyl)-3-methoxybenzamide
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Overview
Description
4-[(4-chlorobenzyl)oxy]-N-(4-fluoro-3-nitrophenyl)-3-methoxybenzamide is a complex organic compound with the molecular formula C21H16ClFN2O5 This compound is characterized by the presence of multiple functional groups, including a chlorobenzyl ether, a fluoro-nitrophenyl group, and a methoxybenzamide moiety
Preparation Methods
The synthesis of 4-[(4-chlorobenzyl)oxy]-N-(4-fluoro-3-nitrophenyl)-3-methoxybenzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the chlorobenzyl ether: This step involves the reaction of 4-chlorobenzyl alcohol with an appropriate base and a halogenating agent to form the chlorobenzyl ether.
Nitration and fluorination: The aromatic ring is nitrated using a mixture of concentrated nitric and sulfuric acids, followed by fluorination using a suitable fluorinating agent.
Coupling reaction: The final step involves the coupling of the chlorobenzyl ether with the nitrated and fluorinated aromatic compound in the presence of a coupling agent, such as a carbodiimide, to form the desired benzamide.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
4-[(4-chlorobenzyl)oxy]-N-(4-fluoro-3-nitrophenyl)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(4-chlorobenzyl)oxy]-N-(4-fluoro-3-nitrophenyl)-3-methoxybenzamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(4-chlorobenzyl)oxy]-N-(4-fluoro-3-nitrophenyl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
4-[(4-chlorobenzyl)oxy]-N-(4-fluoro-3-nitrophenyl)-3-methoxybenzamide can be compared with other similar compounds, such as:
4-[(4-chlorobenzyl)oxy]-N-(4-chloro-3-nitrophenyl)-3-methoxybenzamide: This compound has a similar structure but with a chlorine atom instead of a fluorine atom, which may result in different chemical and biological properties.
4-[(4-chlorobenzyl)oxy]-N-(4-fluoro-3-aminophenyl)-3-methoxybenzamide: This compound has an amino group instead of a nitro group, which can significantly alter its reactivity and biological activity.
Properties
IUPAC Name |
4-[(4-chlorophenyl)methoxy]-N-(4-fluoro-3-nitrophenyl)-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN2O5/c1-29-20-10-14(4-9-19(20)30-12-13-2-5-15(22)6-3-13)21(26)24-16-7-8-17(23)18(11-16)25(27)28/h2-11H,12H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVLHKSJTBFLFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])OCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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